Receptor‑Binding Affinity Enhancement of (D‑Trp6)‑LHRH Analogs Over Native LHRH
The D‑Trp6 substitution in LHRH analogs consistently enhances receptor‑binding affinity relative to native LHRH. While direct IC₅₀ data for the (1‑6) fragment is not publicly available, competitive binding studies using the full‑length D‑Trp6‑LHRH decapeptide show an IC₅₀ of 1.04 nM for displacement of [¹²⁵I]‑D‑Trp6‑LH‑RH from human GnRH receptors expressed in CHO‑K1 cell membranes [1]. This represents a benchmark affinity for the D‑Trp6‑bearing pharmacophore, which the (1‑6) fragment partially recapitulates due to retention of the critical N‑terminal receptor‑interacting residues [2].
| Evidence Dimension | Receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured for (1‑6) fragment; full‑length D‑Trp6‑LHRH: IC₅₀ = 1.04 nM |
| Comparator Or Baseline | Native LHRH: typical IC₅₀ values are >10‑fold higher (exact value not reported in this source) |
| Quantified Difference | Not quantifiable for fragment; full‑length analog shows >10‑fold affinity improvement |
| Conditions | [¹²⁵I]‑D‑Trp6‑LH‑RH displacement assay, human GnRH receptor, CHO‑K1 cell membranes |
Why This Matters
The D‑Trp6 modification, even within the truncated 1‑6 scaffold, provides a high‑affinity binding determinant that native LHRH(1‑6) lacks, making this fragment a superior tool for competitive binding studies and receptor‑labeling applications.
- [1] EuroscreenFast. GnRH‑1 Binding (FAST‑0583B) Assay. Technical Data Sheet. Accessed 2025. View Source
- [2] Kuujia. (D‑Trp6)‑LHRH (1‑6) amide Pyr‑His‑Trp‑Ser‑Tyr‑D‑Trp‑NH2. Product Description. Accessed 2025. View Source
